Enhanced Hydrogen-Bond Donor Capacity and Predicted Lipophilicity Shift vs. N1-Phenyl Analog
The target compound possesses two hydrogen-bond donor groups (5-NH2 and the side-chain secondary alcohol) versus only one (5-NH2) for the commonly available N1-phenyl analog ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0). This increased H-donor count is predicted to enhance aqueous solubility and modulate blood-brain barrier penetration relative to the more lipophilic N1-phenyl comparator . The N1-phenyl analog has a measured LogP of 2.95 ; the target compound, bearing a polar hydroxy-phenylethyl chain, is predicted to exhibit a LogP approximately 1.0–1.5 units lower based on fragment-based calculations, shifting it into a more favorable CNS-accessible yet soluble range for kinase inhibitor design.
| Evidence Dimension | Hydrogen-bond donor count and lipophilicity (LogP) |
|---|---|
| Target Compound Data | H-donors = 2 (5-NH2 + side-chain OH); predicted LogP ≈ 1.8–2.2 (fragment-based estimation) |
| Comparator Or Baseline | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0): H-donors = 1; measured LogP = 2.95 |
| Quantified Difference | ΔH-donors = +1; ΔLogP ≈ –0.75 to –1.15 (lower lipophilicity) |
| Conditions | LogP measured by shake-flask method for comparator; target LogP estimated from ChemBridge fragment library. |
Why This Matters
For procurement decisions in CNS-focused kinase inhibitor programs, the additional H-bond donor and reduced LogP of the target compound predict superior aqueous solubility and distinct blood-brain barrier partitioning compared to the N1-phenyl analog, enabling unique SAR exploration space.
